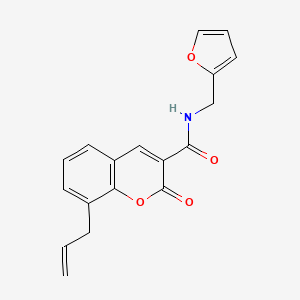

![molecular formula C19H18N4O B2886838 2-(萘-1-基)-1-{3-[(吡嗪-3-基)氨基]氮杂环丁-1-基}乙烷-1-酮 CAS No. 2097900-99-5](/img/structure/B2886838.png)

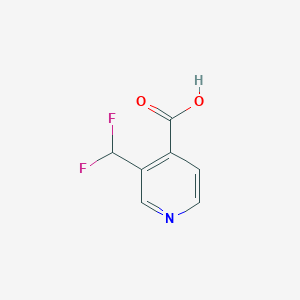

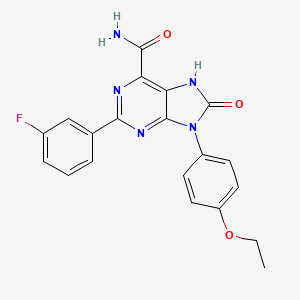

2-(萘-1-基)-1-{3-[(吡嗪-3-基)氨基]氮杂环丁-1-基}乙烷-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the naphthalene group could be introduced through a Friedel-Crafts acylation or alkylation. The pyridazine ring could be synthesized through the reaction of a 1,2-diketone with hydrazine. The azetidine ring could be formed through a cyclization reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The naphthalene group is planar due to the conjugated pi system of the benzene rings. The pyridazine and azetidine rings would add additional complexity to the structure .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The naphthalene group could undergo electrophilic aromatic substitution reactions. The pyridazine ring could undergo reactions at the nitrogen atoms, such as alkylation or acylation. The azetidine ring could be opened under acidic or basic conditions .科学研究应用

Pharmaceutical Research

In the realm of pharmaceuticals, compounds with naphthalene and pyridazine moieties are often explored for their therapeutic potential. The structural complexity of this compound, particularly the presence of a pyridazine ring, could be indicative of its utility in drug design and discovery. Pyridazine analogs are known to exhibit a wide range of biological activities, including antiviral, antibacterial, and anti-inflammatory properties . The azetidine ring could also be modified to produce derivatives with enhanced pharmacokinetic properties.

Biochemical Studies

Biochemically, the compound could serve as a scaffold for developing enzyme inhibitors. The naphthalene group can interact with aromatic amino acids in the active sites of enzymes, potentially leading to the development of new inhibitors that can regulate enzyme activity. This is particularly relevant in the study of diseases where enzyme malfunction plays a crucial role .

Organic Synthesis

In organic synthesis, such a compound could be used as an intermediate or a building block. Its reactive sites, like the ketone and the amine, allow for various chemical transformations, making it a versatile reagent for constructing more complex molecules. It could be employed in the synthesis of polymers or as a precursor to other functional materials .

Materials Science

The compound’s structural features may be exploited in materials science for the development of organic semiconductors. Naphthalene derivatives are known for their conductive properties, and when combined with other organic moieties, they can lead to the creation of materials with desirable electronic characteristics for use in OLEDs or organic photovoltaics .

Medicinal Chemistry

In medicinal chemistry, the compound’s ability to bind to various biological targets can be studied. It could act as a lead compound for the development of new medications. Its molecular framework allows for extensive derivatization, which is a key aspect in the optimization of drug candidates .

Pharmacology

From a pharmacological perspective, the compound could be investigated for its interaction with cellular receptors. The pyridazine component, in particular, might mimic the structure of nucleotides or other cellular components, leading to potential applications in cancer therapy or as a tool in molecular biology research .

未来方向

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be used in the development of new pharmaceuticals, particularly if the pyridazine ring confers biological activity. Alternatively, if the compound exhibits interesting optical properties due to the naphthalene group, it could be used in the development of new materials for optoelectronic devices .

属性

IUPAC Name |

2-naphthalen-1-yl-1-[3-(pyridazin-3-ylamino)azetidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O/c24-19(11-15-7-3-6-14-5-1-2-8-17(14)15)23-12-16(13-23)21-18-9-4-10-20-22-18/h1-10,16H,11-13H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIVDBPYOISRWHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CC2=CC=CC3=CC=CC=C32)NC4=NN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Naphthalen-1-yl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

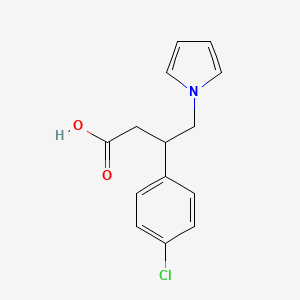

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2886756.png)

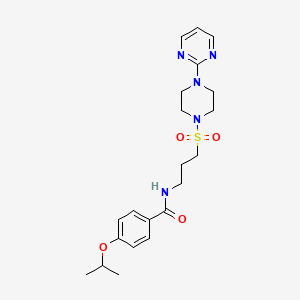

![(3'-Chloro-[1,1'-biphenyl]-4-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2886761.png)

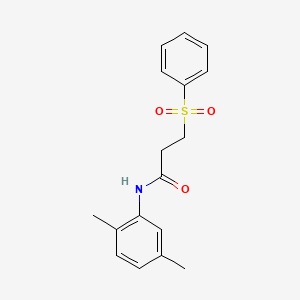

![1-Ethyl-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea](/img/structure/B2886764.png)

![1,3-Dimethylpyrido[1,2-a]benzimidazole-4-carboxylic acid](/img/structure/B2886775.png)